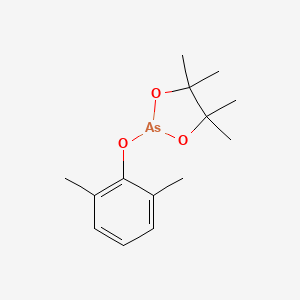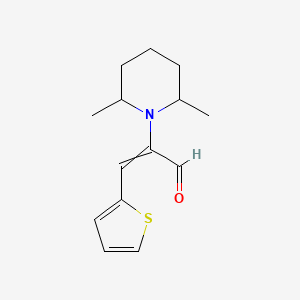![molecular formula C28H12F12N2 B12590187 4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline CAS No. 647375-51-7](/img/structure/B12590187.png)
4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound features a phenanthroline core substituted with two 3,5-bis(trifluoromethyl)phenyl groups, making it highly fluorinated and structurally distinct.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the reaction of 1,10-phenanthroline with 3,5-bis(trifluoromethyl)benzaldehyde under specific conditions to form the desired product. The reaction often requires a catalyst and may involve steps such as condensation, cyclization, and purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenanthroline compounds.
Scientific Research Applications
4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals for catalysis and material science applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Research into its potential therapeutic applications includes its use as a building block for drug development.
Industry: The compound is employed in the development of advanced materials, including polymers and coatings, due to its fluorinated nature and stability.
Mechanism of Action
The mechanism by which 4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating transformations by stabilizing transition states and intermediates. The compound’s fluorinated phenyl groups enhance its stability and reactivity, making it a valuable tool in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another highly fluorinated compound used in catalysis.
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol: Known for its use in enantioselective synthesis.
2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Utilized in medicinal chemistry for its unique properties.
Uniqueness
4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline stands out due to its phenanthroline core, which provides a rigid and planar structure, enhancing its ability to form stable complexes with metal ions. This structural feature, combined with the electron-withdrawing trifluoromethyl groups, makes it particularly effective in catalysis and material science applications.
Properties
CAS No. |
647375-51-7 |
|---|---|
Molecular Formula |
C28H12F12N2 |
Molecular Weight |
604.4 g/mol |
IUPAC Name |
4,7-bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C28H12F12N2/c29-25(30,31)15-7-13(8-16(11-15)26(32,33)34)19-3-5-41-23-21(19)1-2-22-20(4-6-42-24(22)23)14-9-17(27(35,36)37)12-18(10-14)28(38,39)40/h1-12H |
InChI Key |
HPFOQXNEPIBDKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


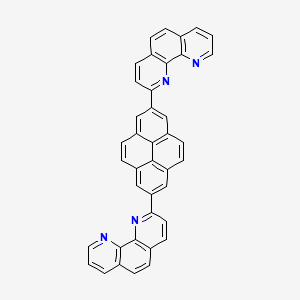
![{2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid](/img/structure/B12590113.png)
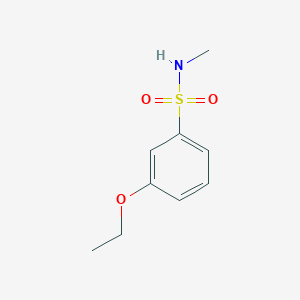
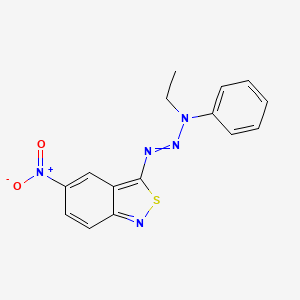
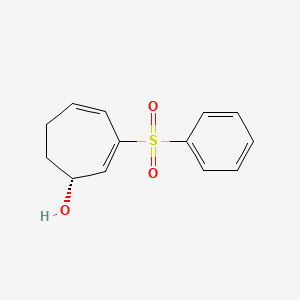
![Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro-](/img/structure/B12590129.png)
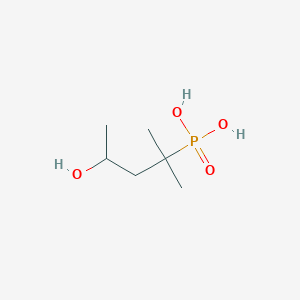
![Acetamide,2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590145.png)
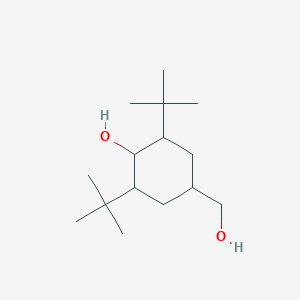
![1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene](/img/structure/B12590155.png)
